molecular formula C10H9ClO2 B14583808 4-Chloro-2-(prop-2-en-1-yl)benzoic acid CAS No. 61436-77-9

4-Chloro-2-(prop-2-en-1-yl)benzoic acid

Cat. No.: B14583808
CAS No.: 61436-77-9
M. Wt: 196.63 g/mol
InChI Key: LBYXBQNLFBOYNM-UHFFFAOYSA-N
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Description

4-Chloro-2-(prop-2-en-1-yl)benzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(prop-2-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(prop-2-en-1-yl)benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 4-position.

Another method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form a carboxylic acid group.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: this compound can be converted to 4-chloro-2-(carboxy)benzoic acid.

    Reduction: The reduction of the chlorine atom can yield 2-(prop-2-en-1-yl)benzoic acid.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(prop-2-en-1-yl)benzoic acid has several

Properties

CAS No.

61436-77-9

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-2-prop-2-enylbenzoic acid

InChI

InChI=1S/C10H9ClO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13)

InChI Key

LBYXBQNLFBOYNM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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